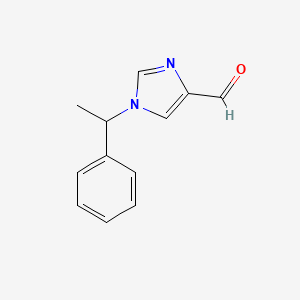
9,9-diphenyl-9H-fluoren-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Diphenyl-9H-fluoren-2-ol is an organic compound with the molecular formula C25H18O It is a derivative of fluorene, characterized by the presence of two phenyl groups attached to the ninth carbon of the fluorene backbone and a hydroxyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-diphenyl-9H-fluoren-2-ol typically involves the reaction of fluorene derivatives with phenylating agents. One common method includes the use of 9-fluorenone as a starting material, which undergoes a Grignard reaction with phenylmagnesium bromide to introduce the phenyl groups. The resulting intermediate is then subjected to reduction to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 9,9-Diphenyl-9H-fluoren-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of 9,9-diphenylfluorenone.
Reduction: Formation of 9,9-diphenylfluorene.
Substitution: Formation of halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
9,9-Diphenyl-9H-fluoren-2-ol has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent thermal stability and fluorescent properties
Wirkmechanismus
The mechanism of action of 9,9-diphenyl-9H-fluoren-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenyl groups contribute to the compound’s stability and electronic properties, making it suitable for applications in electronic devices. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
9,9-Diphenyl-9H-fluorene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
9,9-Diphenyl-9H-fluoren-2-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
9,9-Diphenyl-9H-fluoren-2-boronic acid: Contains a boronic acid group, used in cross-coupling reactions in organic synthesis
Uniqueness: 9,9-Diphenyl-9H-fluoren-2-ol is unique due to the presence of both phenyl groups and a hydroxyl group, which impart distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C25H18O |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
9,9-diphenylfluoren-2-ol |
InChI |
InChI=1S/C25H18O/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,26H |
InChI-Schlüssel |
DEOLOAZXQGHDGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)


![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
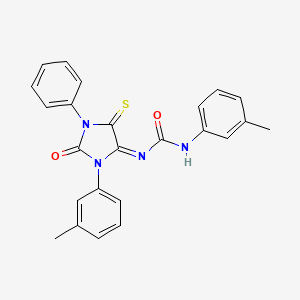
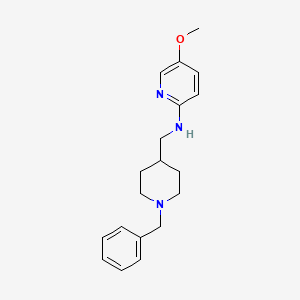
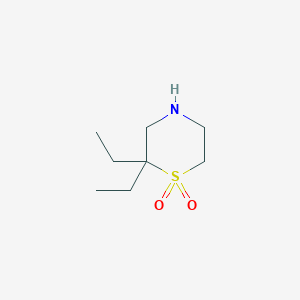
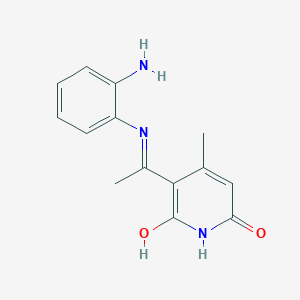
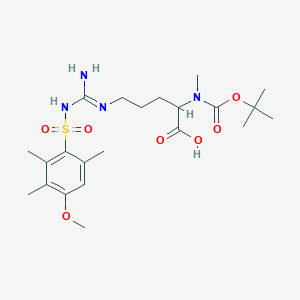
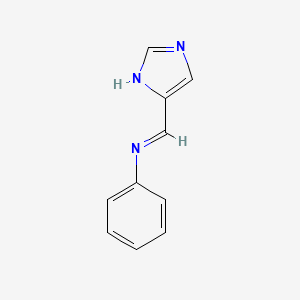
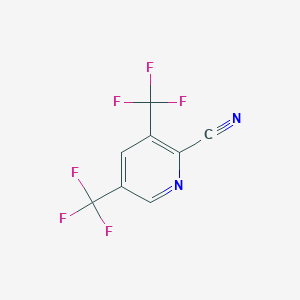
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)

